molecular formula C20H25N3O3S2 B5344429 N-cyclohexyl-2-[(4-{[(pyridin-4-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide

N-cyclohexyl-2-[(4-{[(pyridin-4-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide

Cat. No. B5344429
M. Wt: 419.6 g/mol
InChI Key: JPWUQVMKLMZBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(4-{[(pyridin-4-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CYH33 and is a member of the cyclohexylthioacetamide family of compounds.

Mechanism of Action

The mechanism of action of CYH33 is not fully understood. However, studies have shown that CYH33 inhibits the activity of a protein called HSP90, which is involved in the regulation of cell growth and survival. Inhibition of HSP90 leads to the degradation of several oncogenic proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CYH33 has been shown to have several biochemical and physiological effects. Studies have demonstrated that CYH33 induces cell cycle arrest and apoptosis in cancer cells. CYH33 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of CYH33 is its potent anti-tumor activity. CYH33 has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of CYH33 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of CYH33. One area of research is the development of more efficient synthesis methods for CYH33. Another area of research is the investigation of the potential use of CYH33 in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of CYH33 and to identify potential biomarkers for patient selection.

Synthesis Methods

The synthesis of CYH33 involves the reaction between 4-(pyridin-4-ylmethylsulfonyl)aniline and cyclohexyl isothiocyanate. The reaction is carried out in the presence of a base, typically triethylamine, and a solvent such as dichloromethane. The product is then purified through a series of chromatographic techniques to obtain pure CYH33.

Scientific Research Applications

CYH33 has been extensively studied for its potential applications in the field of cancer research. Studies have shown that CYH33 exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. CYH33 has also been shown to inhibit the growth of cancer cells in animal models.

properties

IUPAC Name

N-cyclohexyl-2-[4-(pyridin-4-ylmethylsulfamoyl)phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c24-20(23-17-4-2-1-3-5-17)15-27-18-6-8-19(9-7-18)28(25,26)22-14-16-10-12-21-13-11-16/h6-13,17,22H,1-5,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWUQVMKLMZBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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